5b5-6 (HNPC-A9229) is a novel pyrimidin-4-amine derivative containing a pyridin-2-yloxy substructure. [] It was discovered during research efforts focused on developing new fungicides, stemming from the optimization of another compound, 2a (5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine). [] HNPC-A9229 exhibits potent fungicidal activity, surpassing or rivaling commercially available fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. []
Although the precise mechanism of action for HNPC-A9229 is not described in the provided abstracts, its classification as a pyrimidin-4-amine fungicide suggests a potential mode of action. Pyrimidin-4-amines are known to inhibit the biosynthesis of sterols in fungi, particularly by targeting the enzyme C14-demethylase (CYP51). [] This enzyme plays a crucial role in ergosterol production, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol biosynthesis, compromising fungal cell membrane integrity and ultimately leading to fungal cell death.
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans is a chemical compound with significant utility in scientific research. Its molecular formula is , and it has a molecular weight of approximately 299.6 g/mol. This compound is classified as an organic amine and is part of a broader category of compounds that may exhibit pharmacological activity, particularly in the context of medicinal chemistry.
The synthesis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride can be achieved through various methods, often involving multi-step reactions. A notable synthetic route includes the use of cyclohexyl amine as a starting material, which undergoes chlorination and subsequent reactions with pyridine derivatives.
Technical details include:
The molecular structure of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride can be represented using various chemical notations:
C1CC(CCC1N)OC2=C(C=CC=N2)Cl.Cl.ClThe structure features a cyclohexane ring bonded to an amine group and an ether linkage to a chlorinated pyridine ring, indicating potential for diverse interactions in biological systems.
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility and potential applications in synthetic organic chemistry .
The physical and chemical properties of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.6 g/mol |
| Purity | Typically 95% |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
These properties are critical for understanding the compound's behavior in various environments and its suitability for different applications .
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1